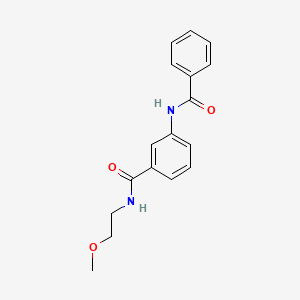
3-benzamido-N-(2-methoxyethyl)benzamide
Descripción general
Descripción
3-benzamido-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(benzoylamino)-N-(2-methoxyethyl)benzamide is 298.13174244 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Melanoma Imaging and Therapy
Radioiodinated N-(dialkylaminoalkyl)benzamides, closely related to 3-(benzoylamino)-N-(2-methoxyethyl)benzamide, have been explored for melanoma imaging and therapy. These compounds exhibit high melanoma uptake and tissue selectivity, potentially facilitating improved diagnostic imaging and therapeutic options for melanoma patients. The study emphasized the importance of structural variation for optimizing melanoma uptake and identified specific derivatives with enhanced performance, underscoring the role of metabolic stability and blood clearance rates in determining the efficacy of benzamides for melanoma targeting (Eisenhut et al., 2000).
Crystal Structure and Supramolecular Chemistry
The crystal structures of benzamide derivatives, including those structurally similar to 3-(benzoylamino)-N-(2-methoxyethyl)benzamide, have been elucidated to reveal insights into their supramolecular assembly. These studies provide valuable information on the hydrogen bonding patterns, π–π interactions, and molecular aggregation behaviors of benzamide derivatives, contributing to the understanding of their chemical and physical properties. This knowledge is instrumental in designing compounds with tailored features for specific applications, ranging from materials science to pharmaceutical development (Kranjc et al., 2012).
Antihypertensive Properties
A series of benzopyran derivatives, akin to the benzamide compound of interest, demonstrated antihypertensive activity. This research highlights the potential of benzamide and benzopyran compounds in developing new therapeutic agents for managing hypertension. The study's findings suggest that the presence of specific substituents significantly influences the activity of these compounds, providing a foundation for future drug discovery efforts in cardiovascular disease treatment (Cassidy et al., 1992).
Gastrointestinal Prokinetic Activity
Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which share a structural resemblance with 3-(benzoylamino)-N-(2-methoxyethyl)benzamide, has identified compounds with significant gastrointestinal prokinetic and antiemetic activities. These findings suggest potential applications in treating gastrointestinal motility disorders, offering a basis for the development of new prokinetic agents (Sakaguchi et al., 1992).
Antimicrobial and Antifungal Activities
The synthesis of new 2-Benzoylamino-N-phenyl-benzamide derivatives and their evaluation for biological activity have been investigated. These compounds demonstrated notable antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents. This area of research exemplifies the broader applicability of benzamide derivatives in addressing infectious diseases (Ighilahriz-Boubchir et al., 2017).
Propiedades
IUPAC Name |
3-benzamido-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-11-10-18-16(20)14-8-5-9-15(12-14)19-17(21)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFYQYKFNBQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4052612.png)
![ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4052615.png)
![2-METHYL-4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4052618.png)
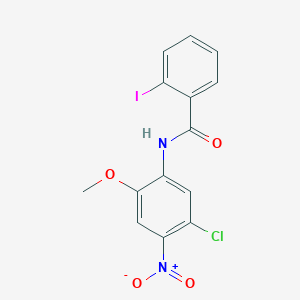
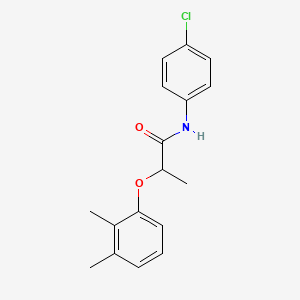
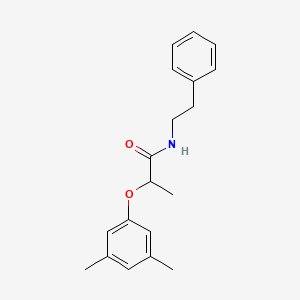




![8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4052697.png)
![N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride](/img/structure/B4052705.png)
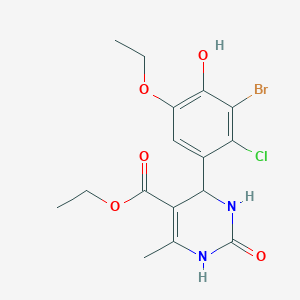
![N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide](/img/structure/B4052723.png)
